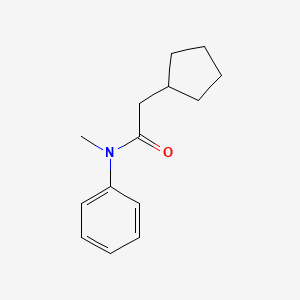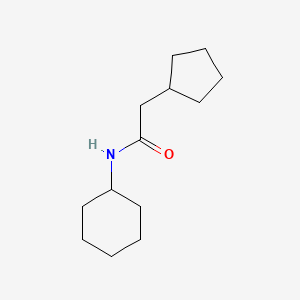
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide, also known as CX-717, is a novel compound that has been developed as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors. CX-717 has shown promising results in preclinical studies, and it is currently being investigated for its potential therapeutic applications.
Wirkmechanismus
The cognitive enhancing effects of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide are believed to be mediated by its positive allosteric modulation of AMPA receptors. AMPA receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory. By enhancing the activity of these receptors, this compound may improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of AMPA receptors in the brain, leading to an enhancement of synaptic plasticity. It has also been reported to increase the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is its ability to enhance cognitive function without causing significant side effects. It has also been shown to have a low potential for abuse and addiction. However, one of the limitations of this compound is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for the research on 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another potential direction is the investigation of this compound in combination with other cognitive enhancers or drugs that target other neurotransmitter systems. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide involves the reaction of cyclopentanone with 2-ethoxybenzylamine, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography. This method has been reported to yield this compound with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been extensively studied for its cognitive enhancing effects. In preclinical studies, it has been shown to improve memory consolidation, attention, and learning in rodents and primates. It has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEOAVNNFSPGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)


![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

